3-Tert-butyl-5-hydroxybenzenesulfonamide
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Overview
Description
3-Tert-butyl-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-hydroxybenzenesulfonamide typically involves the sulfonation of 3-Tert-butyl-5-hydroxybenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction is usually performed at low temperatures to prevent over-sulfonation and to ensure the selective formation of the desired sulfonamide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Tert-butyl-5-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used in food and other products to prevent oxidation.
5-tert-Butyl-2-hydroxybenzaldehyde: Used in the synthesis of organic ligands and other chemical compounds.
Sulfonimidates: Sulfur-containing compounds with applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-Tert-butyl-5-hydroxybenzenesulfonamide is unique due to its specific structural features, including the tert-butyl group and the sulfonamide moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-tert-butyl-5-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)7-4-8(12)6-9(5-7)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
LFYAGEVQTWVICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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